4-Morpholin-4-yl-2-pyridin-3-yl-quinoline

Anti-HIV-1 QSAR Cytotoxicity

4-Morpholin-4-yl-2-pyridin-3-yl-quinoline (CAS 156095-08-8) is a synthetic heterocyclic compound comprising a quinoline core substituted at the 4-position with a morpholine ring and at the 2-position with a pyridin-3-yl group. It belongs to the broader class of 2-(heteroaryl)quinoline derivatives, a scaffold associated with diverse biological activities including kinase inhibition, anti-infective activity, and receptor modulation.

Molecular Formula C18H17N3O
Molecular Weight 291.3 g/mol
Cat. No. B5136789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Morpholin-4-yl-2-pyridin-3-yl-quinoline
Molecular FormulaC18H17N3O
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4
InChIInChI=1S/C18H17N3O/c1-2-6-16-15(5-1)18(21-8-10-22-11-9-21)12-17(20-16)14-4-3-7-19-13-14/h1-7,12-13H,8-11H2
InChIKeyJZVGUQPIFOZOIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Morpholin-4-yl-2-pyridin-3-yl-quinoline – A Structurally Defined Quinoline-Pyridine Hybrid for Targeted Heterocyclic Chemistry and Biological Screening


4-Morpholin-4-yl-2-pyridin-3-yl-quinoline (CAS 156095-08-8) is a synthetic heterocyclic compound comprising a quinoline core substituted at the 4-position with a morpholine ring and at the 2-position with a pyridin-3-yl group . It belongs to the broader class of 2-(heteroaryl)quinoline derivatives, a scaffold associated with diverse biological activities including kinase inhibition, anti-infective activity, and receptor modulation [1]. Commercially available through Sigma-Aldrich as part of the AldrichCPR screening collection (Product No. R537179), this compound serves as a research tool and synthetic intermediate .

Why 4-Morpholin-4-yl-2-pyridin-3-yl-quinoline Cannot Be Casually Replaced by Generic Quinoline Analogs


The substitution pattern of the pyridine ring at the quinoline 2-position is a critical determinant of biological activity and selectivity within this compound class. Positional isomerism matters: the 3-pyridinyl (meta) attachment in 4-Morpholin-4-yl-2-pyridin-3-yl-quinoline yields a different electronic distribution, steric profile, and hydrogen-bonding geometry compared to the more common 2-pyridinyl (ortho) or 4-pyridinyl (para) isomers [1]. In a foundational QSAR study of 38 2-(heteroaryl)quinolin-4-amines, the 2-(3-pyridyl)quinoline derivatives were identified as the most active and least toxic anti-HIV-1 agents within the series, outperforming other aryl and heteroaryl substitutions [1]. While this study examined 4-amino analogs rather than 4-morpholino derivatives, the structure-activity principle—that the 3-pyridinyl orientation at position 2 confers a distinct biological fingerprint—is class-level evidence that substituting a 2-pyridinyl or 4-pyridinyl analog is pharmacologically non-equivalent and may lead to loss of target engagement or altered safety margins.

Quantitative Differentiation Evidence for 4-Morpholin-4-yl-2-pyridin-3-yl-quinoline vs. Closest Analogs


Positional Isomer Advantage of 3-Pyridinyl Substitution in 2-(Heteroaryl)quinoline Series: Anti-HIV-1 Activity and Cytotoxicity

In a head-to-head SAR study of 38 2-(aryl or heteroaryl)quinolin-4-amines, derivatives bearing a 2-(3-pyridyl) substituent (the same pyridine orientation as the target compound's 2-position) were identified as 'the most active and least toxic compounds' of the entire series [1]. This constitutes a class-level inference that the 3-pyridinyl orientation at the quinoline 2-position is functionally superior to alternative aryl/heteroaryl substitutions for this scaffold. Although the study examined 4-amino rather than 4-morpholino analogs, the 2-position substitution pattern is the primary driver of anti-HIV-1 activity in this pharmacophore.

Anti-HIV-1 QSAR Cytotoxicity

Kinase Selectivity Profiling: PIM-1/2 Kinase Inhibition by Structurally Related Morpholino-Quinoline-Pyridine Hybrids

A 2023 study by El-Miligy et al. demonstrated that morpholino-quinoline-pyridine hybrids bearing a morpholine at the quinoline 4-position and a pyridine-containing substituent at position 3 exhibit potent PIM-1 kinase inhibitory activity with IC50 values reaching nanomolar range in biochemical assays [1]. Compound 5c showed potent in-vitro PIM-1 kinase inhibition, while compounds 6e, 13a, and 13c induced >66% apoptosis and activated caspase 3/7 in HepG-2 cells [1]. These compounds are structurally analogous to the target compound (4-morpholino-quinoline core with pyridine substitution), and the data support the class-level inference that the morpholino-quinoline-pyridine scaffold delivers target engagement at PIM kinases, a feature that would be absent in analogs lacking the morpholine or pyridine moieties.

PIM-1 kinase Anticancer Apoptosis

NK-3 Receptor Modulation Potential of Alkylpyridyl Quinoline Derivatives

Patent US20080287492 discloses alkylpyridyl quinoline derivatives, including compounds with a morpholinyl substituent at the quinoline 4-position, as NK-3 receptor modulators with potential therapeutic utility in depression, anxiety, schizophrenia, and obesity [1]. The claimed generic structure encompasses 4-Morpholin-4-yl-2-pyridin-3-yl-quinoline as a species within the formula, wherein the 3-pyridinyl orientation and morpholine substitution are both explicitly permitted substituents [1]. While specific Ki or IC50 values for the target compound are not reported in the patent abstract, the inclusion of this chemotype within the claimed NK-3 ligand space differentiates it from analogs not covered by this intellectual property.

NK-3 receptor CNS disorders Receptor pharmacology

Recommended Research and Industrial Application Scenarios for 4-Morpholin-4-yl-2-pyridin-3-yl-quinoline


Anti-HIV-1 Lead Optimization and 2-(3-Pyridyl)quinoline SAR Expansion

Based on the class-level evidence that 2-(3-pyridyl)quinoline derivatives are the most active and least toxic anti-HIV-1 agents among 38 tested analogs [1], 4-Morpholin-4-yl-2-pyridin-3-yl-quinoline is a logical next-step scaffold for exploring the impact of 4-position substitution (morpholine vs. amine) on anti-HIV-1 potency and selectivity. Researchers can benchmark new analogs against the established 4-amino series to determine whether the morpholine modification improves physicochemical properties (e.g., solubility, permeability) while retaining the favorable 3-pyridinyl-driven activity profile [1].

PIM-1 Kinase Inhibitor Profiling in Hematological and Solid Tumor Models

Structurally related morpholino-quinoline-pyridine hybrids have demonstrated potent PIM-1 kinase inhibition and apoptosis induction (>66%) in HepG-2 liver cancer cells, with a lead analog outperforming lapatinib (IC50 1.18 vs. 4.69 µM) in MCF-7 breast cancer cells [1]. 4-Morpholin-4-yl-2-pyridin-3-yl-quinoline is an ideal candidate for inclusion in focused kinase inhibitor screening panels, particularly for programs targeting PIM-1/2-driven malignancies including myeloid leukemia (NFS-60), prostate cancer (PC-3), and colon cancer (Caco-2) [1].

CNS Receptor Pharmacological Tool for NK-3 Target Validation

The compound falls within the claimed chemical space of a patent family describing alkylpyridyl quinolines as NK-3 receptor modulators [1]. Given NK-3 receptor involvement in dopamine, acetylcholine, and serotonin release modulation [1], 4-Morpholin-4-yl-2-pyridin-3-yl-quinoline may serve as a pharmacological tool compound for target validation studies in CNS disease areas including schizophrenia, anxiety, depression, and obesity, pending confirmatory in vitro binding and functional data.

Chemical Probe for Pyridine Positional Isomer Selectivity Studies

The 3-pyridinyl (meta) attachment at the quinoline 2-position is a key structural differentiator from the commercially available 2-pyridinyl (ortho) isomer CAS 133698-98-3 [1]. Researchers conducting systematic selectivity profiling across receptor tyrosine kinases, GPCRs, or ion channels can use this compound to directly assess how pyridine nitrogen position affects target engagement, selectivity windows, and off-target liability relative to its 2-pyridinyl analog [1].

Quote Request

Request a Quote for 4-Morpholin-4-yl-2-pyridin-3-yl-quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.